molecular formula C12H16N2O B13269039 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile

Cat. No.: B13269039
M. Wt: 204.27 g/mol
InChI Key: TYQRYYUQILYNEI-UHFFFAOYSA-N
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Description

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2O It is a derivative of benzonitrile, featuring a hydroxy-methylpropylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with 2-hydroxy-2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the hydroxy-methylpropylamino group.

    2-Hydroxy-2-methylpropylamine: The amine component used in the synthesis.

    Substituted Benzonitriles: Compounds with different substituents on the benzene ring.

Uniqueness

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile is unique due to the presence of both the hydroxy and amino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-[[(2-hydroxy-2-methylpropyl)amino]methyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-12(2,15)9-14-8-11-5-3-4-10(6-11)7-13/h3-6,14-15H,8-9H2,1-2H3

InChI Key

TYQRYYUQILYNEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC(=CC=C1)C#N)O

Origin of Product

United States

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